molecular formula C12H9BrFNO B2509082 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one CAS No. 2091867-04-6

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Cat. No. B2509082
CAS RN: 2091867-04-6
M. Wt: 282.112
InChI Key: CEZOZFKWDONFFD-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one" is a brominated and fluorinated pyridinone derivative. While the specific compound is not directly discussed in the provided papers, related compounds with bromo, fluoro, and benzyl substituents on a pyridine or pyridinone ring system are frequently investigated for their potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors such as pyridin-4-ol or bromo-fluoroanilines. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . Similarly, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, including steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure and absolute configuration of such compounds. For example, the crystal structure of a 1-(4-bromobenzyl) derivative of a phosphodiesterase IV inhibitor was determined, establishing the absolute configuration as R . Similarly, the crystal structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine compound was elucidated, revealing its triclinic space group and bond lengths and angles .

Chemical Reactions Analysis

The chemical behavior of bromo and fluoro benzyl pyridine derivatives can be complex, involving various reactions such as phosphodiesterase inhibition , mechanofluorochromism, and aggregation-induced emission . These reactions are often influenced by the substituents on the benzyl and pyridine rings, as well as the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as photoluminescent spectra, quantum yields, and stability, are characterized using techniques like photoluminescence spectroscopy and theoretical simulations . The presence of bromo and fluoro substituents can significantly affect these properties, making them interesting for applications in materials science and as biological probes.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one and their structural analysis have been a focal point of several studies, contributing to the field of organic chemistry and materials science. For instance, X. Jing and S. Img (2003) reported the synthesis and crystal structure of complexes involving 1-(4'-bromo-2'-fluorobenzyl)pyridinium and pyrazinium with Ni(mnt)2 (mnt2- denotes maleonitriledithiolate dianion), highlighting the role of cation size and intermolecular interactions in crystal packing (Jing & Img, 2003). Similarly, Linxiao Wang et al. (2016) synthesized 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, demonstrating the step-by-step synthesis and structural confirmation through NMR and mass spectra (Wang et al., 2016).

Molecular Synthesis and Applications

Ágnes Proszenyák et al. (2005) explored the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, presenting an improved method for catalytic H/D exchange, important for pharmaceutical applications (Proszenyák et al., 2005). Jingli Xie and colleagues (2003) prepared and characterized new ion-pair nickel(III) complexes, showing their crystal structure and ferromagnetic behavior, which may find use in magnetic materials and catalysis (Xie et al., 2003).

Photochemical and Catalytic Properties

E. Boros and team (2007) developed a scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate for HIV-1 integrase inhibitors, emphasizing the importance of such compounds in medicinal chemistry (Boros et al., 2007). Furthermore, the hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts by Ágnes Proszenyák et al. (2004) demonstrates a key step in producing valuable pharmaceutical intermediates, indicating the relevance of catalysis in drug synthesis (Proszenyák et al., 2004).

properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-15(12(16)7-10)8-9-3-1-2-4-11(9)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZOZFKWDONFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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